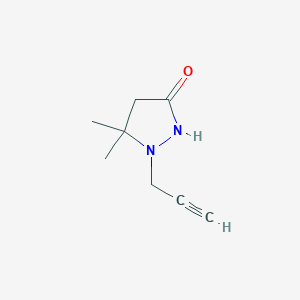
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one
Descripción general
Descripción
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PDP, and it is a pyrazolidinone derivative. PDP has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
PDP has been investigated for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. PDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PDP has been investigated for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of PDP has been extensively studied. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, PDP reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Efectos Bioquímicos Y Fisiológicos
PDP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PDP has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, PDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. PDP is also relatively inexpensive and readily available. However, PDP has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, PDP has a short half-life, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on PDP. One potential direction is the development of PDP derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of PDP's potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, the role of PDP in the regulation of autophagy and mitophagy, which are cellular processes involved in the maintenance of cellular homeostasis, can be explored further.
Propiedades
Número CAS |
131391-07-6 |
|---|---|
Nombre del producto |
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5,5-dimethyl-1-prop-2-ynylpyrazolidin-3-one |
InChI |
InChI=1S/C8H12N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h1H,5-6H2,2-3H3,(H,9,11) |
Clave InChI |
QCHZSHSTRFZVJF-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NN1CC#C)C |
SMILES canónico |
CC1(CC(=O)NN1CC#C)C |
Sinónimos |
3-Pyrazolidinone, 5,5-dimethyl-1-(2-propynyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


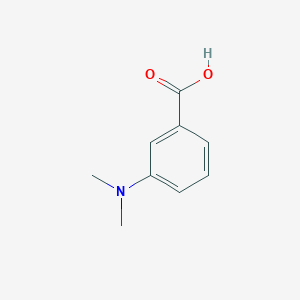
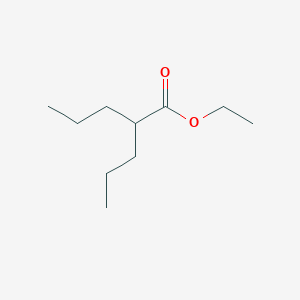
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
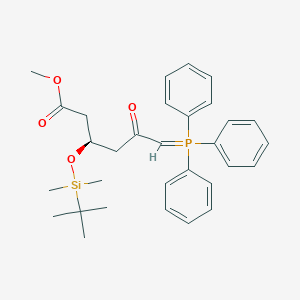
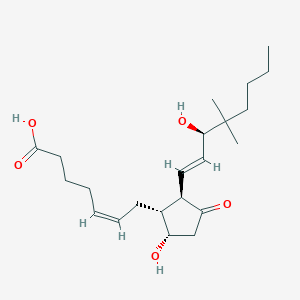

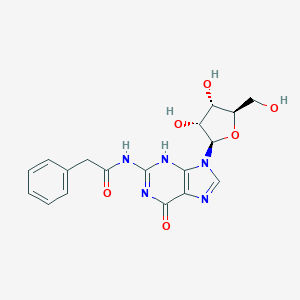
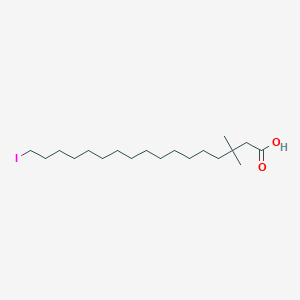
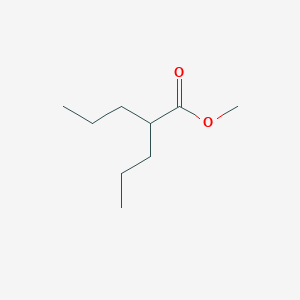
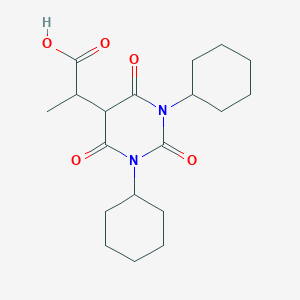
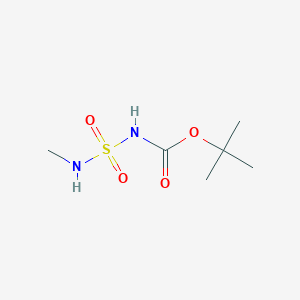
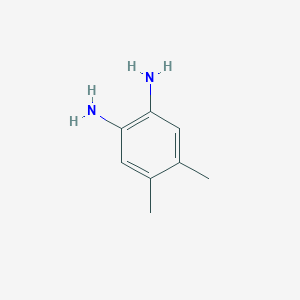
![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)